Ethyl 2-(1-pyrrolidinyl)nicotinate

Vue d'ensemble

Description

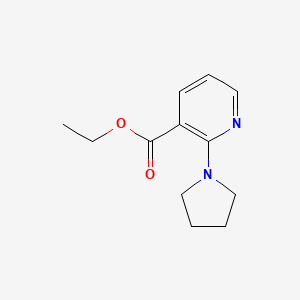

Ethyl 2-(1-pyrrolidinyl)nicotinate is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of nicotinic acid, where the ethyl ester is substituted with a pyrrolidinyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the reaction of ethyl nicotinate with pyrrolidine under appropriate conditions to yield the desired product .

Industrial Production Methods: Industrial production of Ethyl 2-(1-pyrrolidinyl)nicotinate may involve large-scale esterification processes, followed by the addition of pyrrolidine. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-(1-pyrrolidinyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The pyrrolidinyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce reduced forms of the ester .

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-(1-pyrrolidinyl)nicotinate has the molecular formula C₁₂H₁₆N₂O₂. Its structure includes a pyrrolidine ring attached to an ethyl ester derivative of nicotinic acid, which may confer distinct pharmacological properties compared to its analogs. The compound's similarity to nicotine suggests potential interactions with nicotinic acetylcholine receptors, which are crucial in neurotransmission and various physiological processes.

Scientific Research Applications

- Neuropharmacology : Preliminary studies indicate that compounds similar to this compound may exhibit effects on nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. These receptors are vital for cognitive function and memory, making them targets for drug development aimed at enhancing cognitive abilities or treating neurodegenerative diseases.

- Dermatological Studies : this compound has been investigated for its effects on skin when applied topically. Research has shown that it can influence the transport and metabolism of compounds through the skin barrier, providing insights into its potential use in dermatological formulations aimed at improving skin conditions or enhancing transdermal drug delivery systems.

- Anti-fibrosis Activity : Some derivatives of ethyl nicotinate have demonstrated promising results in anti-fibrotic activity. For instance, specific derivatives showed significant inhibition of fibrosis-related cellular activities in immortalized rat hepatic stellate cells (HSC-T6), with IC50 values indicating effective concentrations for therapeutic use.

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of ethyl nicotinate with N-vinylpyrrolidone in the presence of an alcoholate base. This method not only provides a route to synthesize racemic nicotine but also avoids the use of harmful chemicals, presenting an environmentally friendly alternative for nicotine production .

Comparison with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotine | Contains a pyridine ring | Well-studied with established biological activity |

| Ethyl Nicotinate | Base structure | Precursor for various nicotine derivatives |

| Myosmine | Similar nitrogenous ring | Natural alkaloid with psychoactive properties |

| 1-Vinylpyrrolidine | Pyrrolidine core | Used in polymer chemistry; less pharmacologically active |

The unique combination of a pyrrolidine ring and an ethyl ester functional group in this compound may lead to distinct pharmacological properties compared to its analogs.

Mécanisme D'action

The mechanism of action of Ethyl 2-(1-pyrrolidinyl)nicotinate involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparaison Avec Des Composés Similaires

Nicotinic Acid: A precursor to Ethyl 2-(1-pyrrolidinyl)nicotinate, used in the synthesis of the compound.

Ethyl Nicotinate: Another ester derivative of nicotinic acid, lacking the pyrrolidinyl group.

Pyrrolidine Derivatives: Compounds containing the pyrrolidinyl group, used in various chemical and pharmaceutical applications

Uniqueness: this compound is unique due to the presence of both the nicotinate and pyrrolidinyl moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Activité Biologique

Ethyl 2-(1-pyrrolidinyl)nicotinate is a compound of interest in medicinal chemistry, primarily due to its structural resemblance to nicotine. This resemblance is significant as it suggests potential interactions with nicotinic acetylcholine receptors, which play crucial roles in neurotransmission and various physiological processes. This article explores the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₆N₂O₂. Its structure features a pyrrolidine ring attached to an ethyl ester of nicotinic acid, combining elements from both the pyrrolidine and nicotinic structures. This unique combination may confer distinct pharmacological properties compared to its analogs.

Interaction with Nicotinic Receptors

The primary biological activity of this compound is linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures are known to exhibit effects on these receptors, influencing neurotransmission. Preliminary studies suggest that this compound may have neuropharmacological applications, although specific data on its biological effects remain limited.

Anti-Fibrosis Activity

Research indicates that derivatives of ethyl nicotinate, including this compound, have shown promising results in anti-fibrosis activity. In vitro studies evaluated these compounds against immortalized rat hepatic stellate cells (HSC-T6), revealing effective inhibition of cell proliferation. Notably, some derivatives demonstrated IC₅₀ values around 45.7 μM, indicating significant anti-fibrotic potential.

Synthesis Methods

The synthesis of this compound typically involves reacting ethyl nicotinate with N-vinylpyrrolidone in the presence of an alcoholate base. This method is advantageous as it provides an environmentally friendly approach to producing nicotine derivatives without harmful chemicals .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotine | Contains a pyridine ring | Well-studied with established biological activity |

| Ethyl Nicotinate | Base structure | Precursor for various nicotine derivatives |

| Myosmine | Similar nitrogenous ring | Natural alkaloid with psychoactive properties |

| 1-Vinylpyrrolidine | Pyrrolidine core | Used in polymer chemistry; less pharmacologically active |

This table highlights how this compound is unique due to its specific combination of functional groups, potentially leading to distinct pharmacological profiles compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various biological contexts:

- Neuropharmacology : Preliminary findings suggest that this compound may influence neurotransmitter release and modulate synaptic plasticity due to its interaction with nAChRs. However, detailed mechanistic studies are needed to confirm these effects.

- Anti-Fibrotic Properties : In vitro studies on HSC-T6 cells have demonstrated that certain derivatives exhibit significant anti-fibrotic activity, indicating potential therapeutic applications in liver fibrosis treatment .

- Topical Applications : Investigations into the topical application of ethyl nicotinate derivatives have shown effects on skin permeability and metabolism, suggesting potential for dermatological formulations.

Propriétés

IUPAC Name |

ethyl 2-pyrrolidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-6-5-7-13-11(10)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHRYTAKWZLIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695126 | |

| Record name | Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-79-1 | |

| Record name | Ethyl 2-(1-pyrrolidinyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.